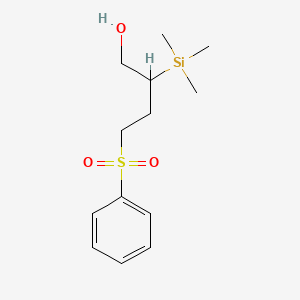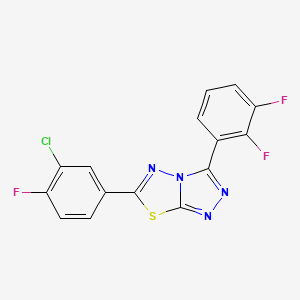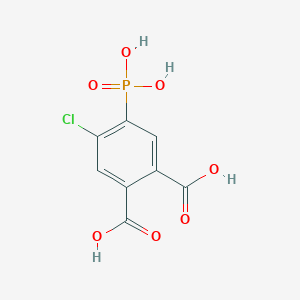
4-Chloro-5-phosphonophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-phosphonophthalic acid is an organophosphorus compound characterized by the presence of a chloro group and a phosphonic acid group attached to a phthalic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-phosphonophthalic acid typically involves the chlorination of phthalic acid derivatives followed by the introduction of the phosphonic acid group. One common method involves the reaction of 4-chlorophthalic anhydride with phosphorous acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and phosphonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-Chloro-5-phosphonophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphine oxide derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphonic acid derivatives.
Reduction: Phosphine or phosphine oxide derivatives.
Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-phosphonophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 4-Chloro-5-phosphonophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. Additionally, the chloro group can enhance the compound’s binding affinity to certain targets, increasing its potency.
類似化合物との比較
Similar Compounds
4-Chlorophthalic acid: Lacks the phosphonic acid group, making it less versatile in terms of chemical reactivity.
5-Phosphonophthalic acid: Lacks the chloro group, which may reduce its binding affinity to certain targets.
4-Bromo-5-phosphonophthalic acid: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and binding properties.
Uniqueness
4-Chloro-5-phosphonophthalic acid is unique due to the presence of both the chloro and phosphonic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
917766-59-7 |
|---|---|
分子式 |
C8H6ClO7P |
分子量 |
280.55 g/mol |
IUPAC名 |
4-chloro-5-phosphonophthalic acid |
InChI |
InChI=1S/C8H6ClO7P/c9-5-1-3(7(10)11)4(8(12)13)2-6(5)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H2,14,15,16) |
InChIキー |
SXBRPQUFJYXJIM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1P(=O)(O)O)Cl)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
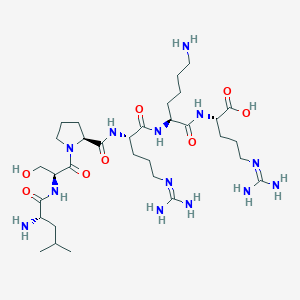
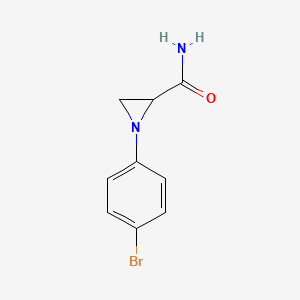
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

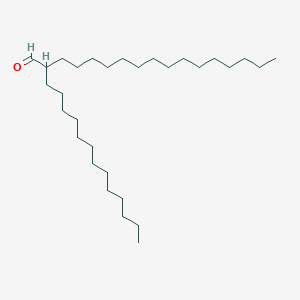
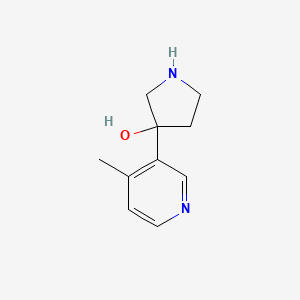
![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
![Bis[(3-fluorophenyl)methyl]stannanone](/img/structure/B15173075.png)
